H-Trp-Leu-OH
説明
Significance of Dipeptides in Biochemical Research
Dipeptides, the simplest form of peptides, are crucial molecules in a multitude of biological processes. numberanalytics.comtaylorandfrancis.com Their significance in biochemical research stems from several key roles:
Fundamental Building Blocks: Dipeptides are the initial products of protein digestion and serve as intermediates in the synthesis and degradation of proteins. numberanalytics.comhmdb.ca Understanding their formation and cleavage provides insight into larger metabolic pathways.
Bioactive Molecules: Many dipeptides exhibit distinct biological activities. numberanalytics.com They can act as neurotransmitters, neuromodulators, and antioxidants, and are involved in cell signaling pathways. numberanalytics.combachem.com For instance, carnosine, a dipeptide of beta-alanine (B559535) and histidine, demonstrates significant antioxidant and pH-buffering capacities in muscle and nerve tissues. taylorandfrancis.com
Research Tools: Due to their simplicity, dipeptides are excellent model compounds for studying complex biochemical phenomena such as protein folding, enzyme-substrate interactions, and peptide transport mechanisms. taylorandfrancis.comchemimpex.com Their low molecular weight and ease of synthesis also make them attractive for structure-activity relationship studies in drug development. bachem.com Injectable dipeptide hydrogels are also being explored for biomedical applications due to their low production cost and high stability. acs.org
Academic Relevance of Tryptophan-Leucine Motifs in Peptide Chemistry and Biology
The specific pairing of tryptophan and leucine (B10760876) in the H-Trp-Leu-OH dipeptide is of particular interest to researchers for several reasons:
Structural Influence: The bulky, hydrophobic side chains of both tryptophan and leucine play a significant role in the three-dimensional structure of peptides and proteins. nih.gov The indole (B1671886) ring of tryptophan can participate in pi-stacking interactions, while the isobutyl group of leucine contributes to hydrophobic cores, both of which are critical for protein folding and stability. vaia.comnih.gov
Enzyme Substrate Studies: The Trp-Leu motif appears in various peptide sequences that are substrates for different enzymes. For example, peptides containing this motif have been used to study the hydrolytic activity of enzymes like thermolysin and other serine proteases. biosynth.com The tetrapeptide H-Leu-Trp-Met-Arg-OH serves as a substrate for studying aminopeptidase-mediated hydrolysis. medchemexpress.com
Peptide Synthesis and Drug Discovery: The Trp-Leu linkage is a component of more complex synthetic peptides and natural products. For instance, it is a structural element in gluten exorphin B5 (H-Tyr-Gly-Gly-Trp-Leu-OH), an opioid peptide. biosynth.com Furthermore, the synthesis of the Leu-Trp component is a key step in the total synthesis of the celogentin family of cyclic peptides, which have shown potent biological activities. researchgate.net The development of methods for creating this linkage is an active area of research in synthetic organic chemistry. researchgate.net
Biophysical Studies: The intrinsic fluorescence of the tryptophan residue makes the Trp-Leu motif a valuable tool in biophysical studies. nih.gov Researchers utilize the fluorescence properties of tryptophan to investigate peptide-membrane interactions, protein folding dynamics, and ligand binding, with the adjacent leucine residue influencing the local environment and, consequently, the fluorescence signal. nih.gov
Structure
3D Structure
特性
CAS番号 |
13123-35-8 |
|---|---|
分子式 |
C17H23N3O3 |
分子量 |
317.4 g/mol |
IUPAC名 |
2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C17H23N3O3/c1-10(2)7-15(17(22)23)20-16(21)13(18)8-11-9-19-14-6-4-3-5-12(11)14/h3-6,9-10,13,15,19H,7-8,18H2,1-2H3,(H,20,21)(H,22,23) |
InChIキー |
LYMVXFSTACVOLP-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N |
異性体SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N |
物理的記述 |
Solid |
同義語 |
Trp-Leu tryptophan-leucine |
製品の起源 |
United States |
Structural and Conformational Analysis of H Trp Leu Oh
Theoretical Conformational Studies
Computational chemistry provides powerful tools to predict and analyze the stable conformations of peptides. These methods model the interactions between atoms to calculate the potential energy of different spatial arrangements.
Ab initio and Density Functional Theory (DFT) are high-level quantum mechanical methods used to study the electronic structure and geometry of molecules from first principles, without reliance on experimental parameters. For dipeptides like H-Trp-Leu-OH, these calculations can determine the relative energies of various conformers, providing insight into which structures are most stable. ajol.infonih.gov
DFT studies on tryptophan-containing dipeptides, such as Trp-Phe and Val-Trp, have been performed to optimize molecular geometries and compute electronic properties. ajol.infoacs.org These calculations often employ functionals like B3LYP and basis sets such as 6-31+G(d,p) to achieve a balance between accuracy and computational cost. ajol.info For instance, in a study of Val-Trp, DFT calculations were used to compare the stability of extended versus folded conformations, revealing that specific folded structures could be more stable due to favorable interactions between the side chains. ajol.info Similar principles apply to this compound, where DFT can be used to model the potential energy surface and identify low-energy conformers. nih.gov Dispersion-corrected DFT methods are often necessary to accurately model the non-covalent interactions, such as those involving the aromatic indole (B1671886) ring of tryptophan, which are critical for determining conformational preference. cas.cz
Molecular mechanics (MM) and molecular dynamics (MD) simulations are computational techniques used to study the motion and interactions of atoms in molecules over time. mdpi.complos.org These methods use classical force fields, which are sets of parameters that describe the potential energy of a system as a function of its atomic coordinates.
MD simulations of dipeptides provide a dynamic picture of their conformational flexibility. scirp.orgacs.org For this compound, simulations can reveal how the peptide samples different conformations in solution, the timescale of these motions, and the influence of the solvent environment. mdpi.com Studies on various dipeptides, including those with tryptophan and leucine (B10760876), have been used to test new force fields and sampling algorithms. plos.org The simulations track the trajectory of each atom, allowing for the analysis of structural properties like root mean square deviation (RMSD) to assess stability, and the formation and breaking of hydrogen bonds. researchgate.net
The conformation of a peptide is fundamentally described by a set of torsional (or dihedral) angles. expasy.org For the peptide backbone, the key angles are phi (Φ, C'-N-Cα-C'), psi (Ψ, N-Cα-C'-N), and omega (ω, Cα-C'-N-Cα). expasy.org The ω angle is typically planar and trans (≈180°) due to the partial double-bond character of the peptide bond. The allowed combinations of Φ and Ψ are visualized in a Ramachandran plot, which shows energetically favorable regions corresponding to common secondary structures like α-helices and β-sheets. expasy.org
The side chains of tryptophan and leucine also have rotational freedom, described by chi (χ) angles.
Tryptophan: The structure is defined by χ1 (N-Cα-Cβ-Cγ) and χ2 (Cα-Cβ-Cγ-Cδ1) angles. The χ1 angle has preferred rotameric states near -60° (g-), +60° (g+), and 180° (trans). nih.gov The χ2 angle, involving the sp2-hybridized gamma-carbon, theoretically favors values near ±90° to orient the indole ring relative to the backbone. nih.gov
Leucine: The flexible isobutyl side chain is described by χ1 (N-Cα-Cβ-Cγ) and χ2 (Cα-Cβ-Cγ-Cδ1/Cδ2) angles. Analysis of protein structures shows that the χ1 angle for leucine commonly adopts values around 180° and 300°. frontiersin.org
The tables below summarize the key torsional angles defining the conformation of this compound.
Table 1: Backbone Torsional Angles
| Angle | Atoms Involved | Description | Typical Value |
|---|---|---|---|
| Φ (phi) | C'-N-Cα-C' | Rotation around the N-Cα bond | Varies |
| Ψ (psi) | N-Cα-C'-N | Rotation around the Cα-C' bond | Varies |
Table 2: Side-Chain Torsional Angles
| Residue | Angle | Atoms Involved | Common Rotamers |
|---|---|---|---|
| Tryptophan | χ1 | N-Cα-Cβ-Cγ | g- (-60°), g+ (+60°), t (180°) |
| χ2 | Cα-Cβ-Cγ-Cδ1 | ~±90° | |
| Leucine | χ1 | N-Cα-Cβ-Cγ | ~180°, ~300° |
Hydrogen bonds are critical non-covalent interactions that stabilize peptide conformations. mdpi.com They can form within a single molecule (intramolecular) or between different molecules (intermolecular).
Intramolecular Hydrogen Bonds: In this compound, intramolecular hydrogen bonds can form between the amide proton (N-H) of the leucine residue and the carbonyl oxygen (C=O) of the tryptophan residue. The formation of such a bond would constrain the peptide backbone into a folded or turn-like conformation. The indole Nε1-H group of the tryptophan side chain is a potent hydrogen bond donor, and the Cδ1-H group can also participate in weaker C-H···O hydrogen bonds, potentially interacting with backbone carbonyl groups. nih.govmdpi.com
Intermolecular Hydrogen Bonds: Intermolecular hydrogen bonds occur when this compound molecules interact with each other or with solvent molecules. In concentrated solutions or the solid state, intermolecular hydrogen bonds between the N-terminal amino group and the C-terminal carboxyl group, as well as between the backbone amide groups of different molecules, can lead to the formation of dimers or larger aggregates. acs.org In aqueous solution, the peptide's polar groups will form hydrogen bonds with water molecules. mdpi.com Studies on ferrocene-dipeptide conjugates, including with leucine, have shown that bulky side chains can influence the extent of intermolecular hydrogen bonding. mdpi.com
Analysis of Backbone and Side-Chain Torsional Angles
Experimental Conformational Elucidation
Experimental methods are essential for validating and refining the structures predicted by theoretical models. These techniques provide direct information about the average conformation of molecules in a specific environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the three-dimensional structure of peptides in solution, providing data under near-physiological conditions. chemrxiv.org For a dipeptide like this compound, 1D and 2D NMR experiments are used to obtain detailed conformational information. walisongo.ac.id
Key NMR parameters used in conformational analysis include:
Chemical Shifts (δ): The chemical shift of a proton (¹H) or carbon (¹³C) nucleus is highly sensitive to its local electronic environment. mdpi.comtandfonline.com Deviations of CαH chemical shifts from random coil values can indicate the presence of specific secondary structures. researchgate.net
Coupling Constants (J): The through-bond scalar coupling (J-coupling) between protons, such as the ³J(HN,Hα) coupling between an amide proton and its alpha-proton, provides information about the backbone torsional angle Φ via the Karplus equation.
Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction that occurs between protons that are close to each other (typically <5 Å), regardless of whether they are connected by bonds. researchgate.net Two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) experiments map these interactions. For this compound, NOEs between the tryptophan and leucine residues would provide direct evidence of folded conformations and allow for the calculation of inter-proton distances, which serve as constraints for building a 3D structural model. jst.go.jp
The combination of these NMR-derived constraints allows for the calculation of an ensemble of structures that represent the conformational space sampled by this compound in solution. researchgate.net
Circular Dichroism (CD) Spectroscopy for Secondary Structure Propensities
Circular dichroism (CD) spectroscopy is a powerful technique for investigating the conformational changes and secondary structure of peptides and proteins. plos.org For tryptophan-containing peptides like this compound, the aromatic residue often dominates the electronic circular dichroism (ECD) signal due to its π-π* transitions. nih.gov
X-ray Crystallography for Solid-State Conformations
X-ray crystallography provides precise atomic-resolution three-dimensional structures of molecules in their crystalline state. libretexts.org While a specific crystal structure for this compound is not publicly available, analysis of related structures provides insight into potential conformations. For example, the crystal structure of the leucine-tryptophan transporter (LeuT) in complex with tryptophan reveals an open-to-out conformation, highlighting the specific interactions between leucine and tryptophan residues within a protein binding pocket. nih.gov
Influence of Environmental Factors on this compound Conformation
The conformation of peptides is not static and can be significantly influenced by environmental conditions such as pH and the surrounding solvent.
pH Effects on Protonation States and Conformation
The pH of the solution affects the protonation state of the ionizable groups in a peptide: the N-terminal amino group, the C-terminal carboxyl group, and any ionizable side chains. For this compound, changes in pH will alter the charge of the N-terminus and C-terminus. These changes in charge distribution can lead to significant conformational rearrangements due to altered electrostatic interactions within the molecule.
Studies on tryptophan-containing polymers and proteins have demonstrated that pH can induce substantial conformational changes. mdpi.com For example, changes in pH can alter the secondary structure content, such as the proportion of β-sheets, and affect the tertiary structure by causing the exposure or burial of tryptophan residues. mdpi.com A shift in pH can lead to a more compact or a more extended conformation. The fluorescence of the tryptophan residue is often used as a probe for these changes, as its emission spectrum is sensitive to the polarity of its local environment, which is altered by pH-induced conformational shifts. mdpi.comresearchgate.net It is known that the luminescence intensity of tryptophan solutions can vary significantly with pH changes. researchgate.net
Solvent Effects on Conformational Equilibrium
The nature of the solvent plays a crucial role in determining the conformational equilibrium of a peptide. Solvents can influence the stability of different conformations by interacting with the peptide backbone and side chains. The tryptophan residue, with its large aromatic indole side chain, is particularly sensitive to the solvent environment.
Research on tryptophan-containing peptides in various solvents has shown that both protic solvents (like water and methanol) and aprotic solvents (like DMSO and acetonitrile) can affect the distribution of side-chain rotamers. nih.gov The fluorescence decay of tryptophan is a sensitive indicator of its local environment and can reveal different conformational populations in different solvents. nih.gov For instance, studies on cyclic enkephalin analogues containing tryptophan and leucine showed that the distribution of tryptophan side-chain rotamers was influenced by the solvent's properties. nih.gov Computational studies have also highlighted that the presence of solvent molecules, such as water, is critical for stabilizing certain conformations, including the zwitterionic form of tryptophan. researchgate.net The addition of cosolvents can also impact protein and peptide stability and flexibility by altering the structure and dynamics of the hydration water. acs.org
In Vitro Biochemical and Biological Interaction Mechanisms of H Trp Leu Oh
Enzymatic Interaction Studies
Enzymes, as biological catalysts, can interact with H-Trp-Leu-OH in various ways, either by recognizing it as a substrate for modification or by degrading it into its constituent amino acids.
The ability of an enzyme to bind a specific molecule, or substrate, is determined by the unique chemical environment of its active site. umn.edu This site is a pocket or groove on the enzyme's surface where the substrate binds and the chemical reaction occurs. umn.edu The specificity of this interaction is often compared to a lock and key, where the substrate must fit precisely. umn.edulibretexts.org
Research into the substrate promiscuity of Tryptophan Dimethylallyltransferases (Trp-DMATs), such as CpaD from Aspergillus oryzae, has provided direct evidence of this compound recognition. CpaD is an enzyme that catalyzes the C4-prenylation of tryptophan-containing compounds. nih.gov Studies demonstrated that CpaD accepts a range of linear dipeptides as substrates, including this compound. nih.gov A critical factor for substrate recognition by this enzyme is the presence of a tryptophan residue at the N-terminus of the dipeptide. nih.gov When the amino acid sequence was reversed to H-Leu-Trp-OH, only trace amounts of product were detected, indicating that CpaD strictly requires the N-terminal tryptophan for effective prenylation. nih.gov This highlights the high degree of regioselectivity and substrate specificity inherent in this enzyme family.
Enzyme kinetics is the study of the rates of enzyme-catalyzed chemical reactions. These rates are influenced by factors such as substrate concentration, temperature, and pH. researchgate.net The Michaelis-Menten model is often used to describe these kinetics, characterized by two main parameters: Vmax (the maximum reaction rate) and Km (the Michaelis constant, which reflects the affinity of the enzyme for the substrate). nih.gov
Enzymatic Modification: In studies with the Trp-DMAT enzyme CpaD, the catalytic efficiency of the prenylation of various dipeptides was compared by measuring their initial reaction rates. For this compound, the apparent turnover number was determined, providing a measure of its conversion rate by the enzyme. nih.gov However, it was noted that saturation kinetics could not be achieved even at a substrate concentration of 1 mM, precluding the determination of a precise Km value under those conditions. nih.gov
Interactive Table: Catalytic Efficiency of CpaD with N-terminal Trp-Dipeptides Below is a data table summarizing the observed initial velocity (v_i_) of CpaD with this compound and other related dipeptides.
| Substrate | Product ID | Observed v_i (min⁻¹) |
| H-Trp-Ala-OH | 9 | 0.34 ± 0.06 |
| H-Trp-Gly-OH | 10 | 0.16 ± 0.05 |
| H-Trp-Val-OH | 11 | 0.31 ± 0.07 |
| This compound | 12 | 0.18 ± 0.04 |
| H-Trp-Phe-OH | 13 | 0.11 ± 0.03 |
| Data sourced from a study on CpaD substrate promiscuity. nih.gov |
Enzymatic Degradation: this compound is also a substrate for degradative enzymes. Research on tryptophan side chain oxidases from Pseudomonas has shown that these enzymes can modify the tryptophan residue within the dipeptide. Tryptophan side chain oxidase I acts on this compound to form threo- and erythro-β-hydroxytryptophan residues as primary products. nih.gov The threo- form can then undergo a second dehydrogenation step to yield a β-ketotryptophan residue. nih.gov Interestingly, tryptophan side chain oxidase II was found to be almost inactive on this compound, demonstrating differential specificity between closely related enzymes. nih.gov
The degradation of peptides can also be studied through first-order kinetics models, which can describe the enzymatic inactivation process over time during storage or processing. mdpi.com
The binding of a substrate like this compound into an enzyme's active site is stabilized by a network of non-covalent interactions. umn.edu These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces. umn.edumdpi.com
Aromatic amino acids like tryptophan are frequently found in carbohydrate-binding sites and enzyme active sites, where they contribute to binding through hydrophobic interactions between the indole (B1671886) ring and nonpolar faces of the substrate. oup.com The tryptophan indole ring can also participate in hydrogen bonding. oup.com
In the context of this compound binding to an enzyme like CpaD, the interaction would involve:
Hydrophobic Interactions: The indole side chain of tryptophan and the isobutyl side chain of leucine (B10760876) would likely fit into hydrophobic pockets within the enzyme's active site, stabilized by van der Waals forces. mdpi.comnih.gov
Hydrogen Bonding: The free amino group, the peptide bond, and the carboxyl group of the dipeptide are all capable of forming hydrogen bonds with amino acid residues in the active site, such as tyrosine or histidine, which helps to orient the substrate correctly for catalysis. mdpi.comnih.gov
For instance, in studies of tissue transglutaminase, molecular modeling revealed that the indole group of a tryptophan residue (W236) in the active site provides a hydrophobic interaction with the substrate, while a tyrosine residue (Y515) forms a crucial hydrogen bond that helps position the substrate for the reaction. nih.gov Such principles govern the specific binding and orientation of this compound within an enzyme's catalytic center.
Kinetics of Enzymatic Modification and Degradation
Receptor Binding and Signaling Mechanisms (In Vitro)
Peptides can act as signaling molecules by binding to cell surface receptors and modulating their activity. In vitro assays are essential for characterizing these interactions.
Determining the binding affinity of a ligand like this compound to a receptor is the first step in understanding its potential biological function.
Surface Plasmon Resonance (SPR): SPR is a powerful biophysical technique used to measure binding kinetics and affinity in real-time without the need for labels. pnas.org In an SPR experiment, one molecule (e.g., a receptor) is immobilized on a sensor chip, and the potential binding partner (e.g., this compound) is flowed over the surface. pnas.org The binding event causes a change in the refractive index at the surface, which is detected and used to calculate the association (k_on_) and dissociation (k_off_) rate constants, from which the dissociation constant (K_d_) can be derived. nih.gov A lower K_d_ value signifies a higher binding affinity.
Competition Assays: These assays are used to determine the affinity of an unlabeled compound (the "competitor," such as this compound) by measuring its ability to compete with a labeled ligand (often a radioligand) for binding to a receptor. uah.es The assay measures the concentration of the competitor required to inhibit 50% of the specific binding of the labeled ligand, a value known as the IC50. nih.gov The IC50 value can then be converted to a binding affinity constant (K_i_) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the labeled ligand. nih.govgiffordbioscience.com
While specific binding affinity data for this compound on a wide range of receptors is not extensively documented, studies have shown that dipeptides containing L-tryptophan and L-leucine can activate several members of the human bitter taste receptor family (TAS2Rs), including TAS2R4 and TAS2R39, suggesting they are indeed receptor ligands. researchgate.net
Once a ligand binds to a receptor, it can either activate it (agonism) or block its activation by other molecules (antagonism).
Agonism: An agonist is a ligand that binds to a receptor and triggers a physiological response, mimicking the action of the natural ligand. plos.org In vitro, this can be measured by monitoring a downstream effect, such as the production of a second messenger or the activation of a reporter gene. nih.gov For example, studies on bitter taste receptors show that various dipeptides containing L-tryptophan or L-phenylalanine elicit a response, indicating they act as agonists for these receptors. researchgate.net Given this, it is plausible that this compound could function as an agonist for certain TAS2Rs.
Antagonism: An antagonist binds to a receptor but does not provoke a biological response. Instead, it blocks or dampens the agonist-mediated response. plos.org In a typical in vitro antagonist assay, cells are treated with the potential antagonist before being stimulated with a known agonist. A reduction in the agonist's effect indicates antagonistic activity. nih.gov The molecular basis for a ligand acting as an antagonist rather than an agonist often involves subtle conformational changes. For instance, binding of an antagonist might induce a receptor conformation that is incompatible with the binding of downstream signaling proteins or might prevent a necessary conformational change for activation, such as the repositioning of a key alpha-helix. nih.gov Studies have shown that peptides containing leucine and tryptophan can be part of larger structures designed to act as receptor antagonists. iiarjournals.orgarizona.edu
The specific modulatory role of this compound would depend entirely on the receptor it binds to and the unique conformational changes induced by that binding event.
Molecular Recognition Principles at Receptor Interfaces
The interaction of this compound with biological receptors is governed by fundamental molecular recognition principles, largely driven by the distinct properties of its constituent amino acids, tryptophan and leucine. The tryptophan residue, with its large, aromatic indole side chain, plays a unique and dominant role. nih.gov In protein-protein interactions (PPIs), tryptophan is the most frequently observed "hotspot" amino acid, accounting for 21% of these critical interface residues. explorationpub.com Its uniqueness lies in its ability to form hydrogen bonds via its indole nitrogen while also contributing aromatic π-electrons, creating a hydrophobic region that can shield these bonds from the surrounding aqueous environment. explorationpub.com
The binding of tryptophan-containing peptides to receptors is often a thermodynamically favorable process, driven by both entropy and enthalpy. beilstein-journals.orgresearchgate.net Key interactions include:
Hydrophobic Effects : The hydrophobic character of both the tryptophan and leucine side chains is crucial. The binding process is often predominantly entropy-driven, suggesting that the release of ordered water molecules from the binding interface into the bulk solvent is a major contributing factor. beilstein-journals.orgresearchgate.net
π-π Stacking : A primary interaction for the tryptophan moiety is π-π stacking between its indole ring and aromatic residues on a receptor surface. beilstein-journals.orgresearchgate.net
Cation-π and Electrostatic Interactions : The protonated N-terminal ammonium (B1175870) group can engage in cation-π interactions with aromatic groups on a receptor and in electrostatic or Coulombic interactions with negatively charged groups. beilstein-journals.orgresearchgate.net
In Vitro Biological Activity Mechanisms
Antioxidant Mechanisms (e.g., free radical scavenging, metal chelation, inhibition of lipid peroxidation in vitro)
The antioxidant capabilities of this compound in vitro can be inferred from the well-documented properties of its amino acid components. Tryptophan and peptides containing it are recognized as effective antioxidants capable of neutralizing a variety of reactive species. nih.gov
Free Radical Scavenging : Tryptophan can act as a potent free radical scavenger. nih.gov The indole ring of tryptophan is an effective hydrogen donor, which allows it to quench damaging radicals, such as the hydroxyl radical. mdpi.com Peptides containing tryptophan have demonstrated scavenging activity against radicals like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and those derived from AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride). researchgate.net
Metal Chelation : While the side chains of aspartic acid, glutamic acid, and histidine are more commonly associated with metal chelation, the aromatic rings of tryptophan can participate in stabilizing metal complexes through π-cation interactions. mdpi.com However, bulky side chains like tryptophan and leucine have also been reported to have a negative effect on the thermodynamic stability of some peptide-mineral complexes. mdpi.com
Inhibition of Lipid Peroxidation : The hydrophobicity imparted by both the leucine and tryptophan residues is a key feature of many antioxidant peptides. mdpi.com This hydrophobicity allows the peptide to interact with and partition into lipid-rich environments, such as cell membranes, where it can inhibit the chain reaction of lipid peroxidation. nih.govmdpi.com The presence of a hydrophobic amino acid like leucine at the N-terminus is a characteristic feature of many antioxidant peptides. mdpi.com
Antimicrobial Mechanisms (e.g., membrane interaction, bacteriolysis in vitro)
The structure of this compound, combining a bulky aromatic residue with a hydrophobic one, is characteristic of many antimicrobial peptides (AMPs). The primary mechanism of action for such peptides is the disruption of bacterial cell membranes. nih.govmdpi.com
Membrane Interaction and Disruption : The antimicrobial activity is a multi-step process. Initially, the cationic nature of the peptide (at neutral pH) facilitates electrostatic attraction to the negatively charged components of bacterial membranes (e.g., phospholipids, lipopolysaccharides). scienceopen.com Following this initial contact, the tryptophan residue plays a critical role. Its indole side chain has a strong propensity to insert deeply into the lipid bilayer, anchoring the peptide to the membrane and disrupting the packing of the lipid acyl chains. nih.govfrontiersin.org
Bacteriolysis : The insertion of multiple peptide molecules leads to membrane permeabilization and eventual lysis. This can occur through several proposed mechanisms, such as the "carpet" model, where peptides accumulate on the membrane surface until a critical concentration is reached, causing detergent-like disruption, or the "toroidal pore" model, where peptides and lipid molecules together form pores that allow the leakage of cellular contents. mdpi.com The hydrophobicity of the leucine residue enhances the peptide's ability to penetrate the hydrophobic core of the membrane. mdpi.com Notably, synthetic peptides composed of tryptophan-leucine-lysine repeats have been shown to exhibit broad-spectrum antimicrobial activity, underscoring the effectiveness of this amino acid combination. mdpi.com
Enzyme Inhibitory Activities (e.g., ACE inhibition in vitro)
This compound has been identified as a potent inhibitor of Angiotensin-I Converting Enzyme (ACE), a key regulator of blood pressure.
Research has shown that dipeptides containing tryptophan are C-domain selective inhibitors of ACE. researchgate.net Specifically, the dipeptide Leu-Trp, isolated from a protein hydrolysate of the microalga Chlorella sorokiniana, demonstrated significant ACE inhibitory activity. nih.gov In vitro studies determined its half-maximal inhibitory concentration (IC₅₀) to be 1.11 µM. nih.gov The inhibition pattern for Leu-Trp was found to be noncompetitive. nih.gov The potent inhibitory action is attributed to the presence of a bulky, hydrophobic amino acid (Leucine) at the N-terminus and an aromatic amino acid (Tryptophan) at the C-terminus, a structural feature common to many potent ACE-inhibiting peptides. nih.gov
| Peptide Sequence | IC₅₀ (µM) | Source |
|---|---|---|
| Ile-Trp | 0.50 | nih.gov |
| Val-Trp | 0.58 | nih.gov |
| Leu-Trp | 1.11 | nih.gov |
| Trp-Val | 307.61 | nih.gov |
Modulation of Protein-Protein Interactions (PPIs) in vitro
The modulation of protein-protein interactions (PPIs) is a promising therapeutic strategy, and peptides are well-suited for this role due to their ability to cover the large, flat surfaces often found at PPI interfaces. chemrxiv.orgrsc.org The this compound dipeptide possesses structural features that suggest it could function as a PPI modulator.
The basis for this potential lies in the prevalence of tryptophan as a "hotspot" residue in PPI interfaces. explorationpub.com These hotspots are small clusters of amino acids that contribute the majority of the binding energy. The indole side chain of tryptophan is uniquely suited to anchor interactions within these hydrophobic pockets. explorationpub.comchemrxiv.org Therefore, this compound could act as a peptidomimetic, competitively inhibiting a PPI by occupying the binding pocket of a native tryptophan residue.
Structure-Activity Relationship (SAR) Studies in In Vitro Systems
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of peptides. For this compound and related dipeptides, SAR studies have provided clear insights, particularly regarding ACE inhibition.
A key determinant for potent ACE inhibition is the identity and position of the amino acid residues. nih.gov
C-Terminal Residue : A C-terminal tryptophan is critical for high inhibitory activity. When the sequence is reversed from Leu-Trp (IC₅₀ = 1.11 µM) to Trp-Leu, the activity would be expected to decrease significantly, as seen in the comparison between Val-Trp (IC₅₀ = 0.58 µM) and Trp-Val (IC₅₀ = 307.61 µM). nih.gov This highlights the importance of the C-terminal Trp for interacting with the active site of ACE.
N-Terminal Residue : The N-terminal residue should be a hydrophobic, branched-chain amino acid. nih.gov Comparing Ile-Trp (IC₅₀ = 0.50 µM), Val-Trp (IC₅₀ = 0.58 µM), and Leu-Trp (IC₅₀ = 1.11 µM) shows that while all are potent inhibitors, the specific nature of the N-terminal residue (isoleucine, valine, or leucine) fine-tunes the inhibitory potency. nih.gov
| Structural Feature | Observation | Impact on Activity | Source |
|---|---|---|---|
| C-Terminal Amino Acid | Tryptophan at the C-terminus leads to high activity. | Crucial for potent inhibition. | nih.gov |
| N-Terminal Amino Acid | A hydrophobic, branched-chain amino acid (Val, Ile, Leu) at the N-terminus is favorable. | Fine-tunes potency. Ile > Val > Leu. | nih.gov |
| Sequence Inversion | Reversing the sequence (e.g., Trp-Val vs. Val-Trp) dramatically reduces activity. | Confirms the importance of residue position. | nih.gov |
For other biological activities, general SAR principles apply. For antioxidant activity, the presence of the hydrogen-donating indole ring of tryptophan is paramount, and hydrophobicity contributed by leucine is also favorable. mdpi.com For antimicrobial activity, SAR studies on other peptides show that hydrophobicity and the presence of aromatic residues like tryptophan are key factors, with their arrangement within the sequence being critical for membrane disruption. frontiersin.orgplos.org
Identification of Key Residues for Biological Activity
The biological efficacy of this compound is intrinsically linked to the unique properties of its two amino acid components: the aromatic tryptophan and the aliphatic, branched-chain leucine. Both residues have been identified as critical for the dipeptide's interaction with its biological targets.
The tryptophan (Trp) residue, with its large, hydrophobic indole side chain, plays a crucial role in the binding of peptides to various receptors and enzymes. nih.gov In the context of ACE inhibition, peptides containing a C-terminal tryptophan are often effective inhibitors. acs.orgresearchgate.netmdpi.com The aromatic nature of the tryptophan side chain can facilitate π-π stacking interactions and hydrophobic interactions within the active sites of target proteins. nih.gov For instance, in studies of other bioactive peptides, the substitution of tryptophan with less hydrophobic or smaller residues often leads to a significant loss of activity, highlighting its importance. researchgate.net The indole ring is also capable of acting as a hydrogen bond donor, further stabilizing peptide-protein interactions. nih.gov
The leucine (Leu) residue is also a key contributor to the biological activity of this compound. As a hydrophobic amino acid, leucine's isobutyl side chain is important for interactions with hydrophobic pockets in target proteins. researchgate.netnih.gov Studies on various bioactive peptides have shown that the presence of a hydrophobic amino acid like leucine at the N-terminus can enhance ACE inhibitory activity. nih.govscielo.br Research on modified tryptophanyl-leucine amides as TSPO (translocator protein) ligands has demonstrated the indispensability of the leucine residue. The replacement of L-leucine with glycine (B1666218), which lacks a side chain, resulted in a significant decrease in anxiolytic activity, underscoring the importance of the leucine side group for biological function. ontosight.ai
Furthermore, the stereochemistry of both amino acids is vital. Studies on N-phenylpropionyl-L-tryptophanyl-L-leucine amide (a derivative of this compound) revealed that the natural L-configuration of both the tryptophan and leucine residues is essential for its anxiolytic activity. ontosight.ainih.gov This stereospecificity indicates that the precise three-dimensional arrangement of the side chains is necessary for optimal interaction with the biological target.
The following table summarizes the key residues and their recognized importance for the biological activity of this compound and related peptides.
| Residue | Key Structural Feature | Role in Biological Activity | Supporting Evidence |
| L-Tryptophan | Indole side chain (aromatic, hydrophobic) | - Crucial for binding to target enzymes/receptors. - Often favored at the C-terminus for ACE inhibition. - Participates in hydrophobic and π-π stacking interactions. | nih.govacs.orgmdpi.comresearchgate.net |
| L-Leucine | Isobutyl side chain (aliphatic, hydrophobic) | - Important for interaction with hydrophobic pockets. - Enhances ACE inhibitory activity when at the N-terminus of peptides. - Side chain is critical for anxiolytic activity in derivatives. | ontosight.airesearchgate.netnih.govnih.govscielo.br |
| Overall Structure | L,L-Stereoconfiguration | - Essential for maintaining the correct 3D conformation for receptor/enzyme binding. | ontosight.ainih.gov |
Impact of Amino Acid Substitutions on Activity Profiles
The importance of the tryptophan and leucine residues in this compound is further illuminated by studies involving amino acid substitutions. These investigations provide direct evidence of how alterations to the dipeptide's structure affect its biological functions, particularly its ACE inhibitory and neuropsychotropic activities.
In the context of TSPO ligand activity, a derivative of this compound, N-phenylpropionyl-L-Trp-L-Leu-NH2, was systematically modified. The findings from these substitutions are detailed in the table below:
| Original Residue | Substitution | Resulting Change in Anxiolytic Activity | Reference |
| L-Tryptophan | D-Tryptophan | Decreased activity (50-fold increase in minimum effective dose) | ontosight.ainih.gov |
| L-Leucine | D-Leucine | Complete loss of activity | ontosight.ainih.gov |
| L-Tryptophan | Glycine | Significant decrease in activity | ontosight.ai |
| L-Leucine | Glycine | Significant decrease in activity | ontosight.ai |
These results strongly indicate that both the specific side chains and the L-configuration of tryptophan and leucine are critical for this particular biological activity. The complete loss of activity upon substituting L-leucine with its D-enantiomer suggests that the steric arrangement of the isobutyl group is a stringent requirement for binding.
While direct substitution studies on this compound for its ACE inhibitory activity are limited, research on related peptides offers valuable insights. For example, in a study of the C-terminal tripeptide of αs1-casein, Z-Pro-Leu-Trp, which shares the Leu-Trp sequence, substitutions for leucine were made. The results showed that replacing leucine with valine, another branched-chain hydrophobic amino acid, actually enhanced ACE inhibitory activity (IC50 decreased from 18 µM to 2.9 µM). tandfonline.com However, substituting leucine with glycine nearly abolished the inhibitory effect. tandfonline.com This suggests that while a hydrophobic residue is required at this position, the size and branching of the side chain can be fine-tuned to modulate activity.
In a different biological context, site-directed mutagenesis studies on the β3 subunit of the αIIbβ3 integrin at a leucine position (Leu117) also provide analogous information. While substitution with a smaller hydrophobic residue (valine) was tolerated, replacement with larger hydrophobic residues (tryptophan, phenylalanine) or charged residues (aspartic acid, lysine) was not, leading to improper protein folding. nih.gov This highlights the specific spatial and chemical requirements for leucine in certain protein structures.
Collectively, these findings demonstrate that the biological activity profile of this compound is highly sensitive to the nature of its constituent amino acids. The tryptophan residue provides essential aromatic and hydrophobic properties, while the leucine residue contributes crucial hydrophobicity and a specific steric bulk. Any deviation, whether in stereochemistry or the fundamental structure of the side chain, can lead to a significant reduction or complete loss of biological function.
Advanced Analytical Characterization of H Trp Leu Oh
Chromatographic Techniques for Purity and Identity
Chromatography is a fundamental tool for assessing the purity of H-Trp-Leu-OH, separating it from potential impurities such as starting materials, by-products, or degradation products.
High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the most common methods for determining the purity of peptides like this compound. These techniques separate components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).
Reversed-phase HPLC (RP-HPLC) is frequently used, where a nonpolar stationary phase (e.g., C18) is paired with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724). A gradient elution, where the concentration of the organic solvent is increased over time, is often employed to achieve optimal separation of the target peptide from impurities with varying polarities. mdpi.com The detection is commonly performed using a UV detector, as the tryptophan residue in this compound has a strong chromophore that absorbs UV light. nih.govnih.gov
UPLC systems, which use smaller particle size columns and higher pressures, offer significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. koreascience.kr This allows for a more detailed purity profile of the this compound sample. For instance, a UPLC method could effectively separate this compound from closely related impurities in a significantly shorter run time compared to a standard HPLC method. mdpi.com
The following table summarizes typical parameters for an HPLC/UPLC analysis of a peptide like this compound.
| Parameter | Typical Value/Condition | Purpose |
| Column | Reversed-Phase C18 or C8, with particle sizes of <2 µm for UPLC and 3-5 µm for HPLC | Separation based on hydrophobicity |
| Mobile Phase A | Water with an additive (e.g., 0.1% Trifluoroacetic Acid or Formic Acid) | Controls pH and improves peak shape |
| Mobile Phase B | Acetonitrile with the same additive | Elutes the peptide from the column |
| Gradient | A time-programmed increase in the percentage of Mobile Phase B | To separate compounds with a wide range of polarities |
| Flow Rate | 0.2-0.6 mL/min for UPLC, 0.8-1.5 mL/min for HPLC | To move the mobile phase through the system |
| Detection | UV absorbance at 220 nm and/or 280 nm | Quantifies the peptide and impurities containing aromatic rings |
| Column Temperature | 25-40 °C | To ensure reproducible retention times |
Since both tryptophan and leucine (B10760876) are chiral amino acids, this compound can exist as four different stereoisomers (L-Trp-L-Leu, D-Trp-D-Leu, L-Trp-D-Leu, and D-Trp-L-Leu). For most biological applications, only one specific stereoisomer, typically L-Trp-L-Leu, is desired. Therefore, it is critical to determine the enantiomeric purity of the sample.
Chiral chromatography is a specialized form of HPLC that can separate enantiomers. This can be achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. researchgate.net For example, polysaccharide-based CSPs have been shown to be effective in the chiral separation of the four stereoisomers of DL-leucine-DL-tryptophan dipeptide. researchgate.net
An alternative and widely used approach is Marfey's method . This technique involves derivatizing the amino acids (after hydrolysis of the dipeptide) with a chiral derivatizing agent, most commonly 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA or Marfey's reagent). nih.govmdpi.com This reaction converts the enantiomeric amino acids into a pair of diastereomers. mdpi.com These diastereomers have different physical properties and can be readily separated and quantified using standard reversed-phase HPLC. nih.gov The use of variants like 1-fluoro-2,4-dinitrophenyl-5-L-leucine amide (FDLA) has also been reported. researchgate.net The ratio of the peak areas of the resulting diastereomers allows for the precise determination of the enantiomeric excess (e.e.) of the original amino acid constituents of the peptide. iris-biotech.de
The following table illustrates the principle of Marfey's method for determining the enantiomeric purity of the leucine component in this compound after hydrolysis.
| Original Amino Acid | Derivatizing Agent | Resulting Diastereomer | Elution Order in RP-HPLC |
| L-Leucine | L-FDAA | L-Leucine-L-FDAA | Typically elutes later |
| D-Leucine | L-FDAA | D-Leucine-L-FDAA | Typically elutes earlier |
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
Mass Spectrometry (MS) for Molecular Weight and Sequence Verification
Mass spectrometry is an indispensable tool for the characterization of peptides, providing precise molecular weight information and enabling the confirmation of the amino acid sequence.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like peptides. nih.gov In ESI-MS, the this compound sample, dissolved in a suitable solvent, is sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase protonated molecules, typically [M+H]⁺. nih.gov
The mass analyzer then measures the mass-to-charge ratio (m/z) of these ions. For this compound, which has a monoisotopic molecular weight of approximately 317.17 Da, the ESI-MS spectrum would be expected to show a prominent peak at an m/z of around 318.18 for the [M+H]⁺ ion. nih.gov The high accuracy of modern mass spectrometers allows for the confirmation of the elemental composition of the dipeptide.
Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique widely used for peptide analysis. wikipedia.org In this method, the this compound sample is co-crystallized with a matrix material (a small organic molecule that strongly absorbs laser light) on a target plate. nih.gov A pulsed laser is fired at the sample spot, causing the matrix to absorb the energy and desorb, carrying the intact peptide molecules into the gas phase and ionizing them, typically as singly charged ions (e.g., [M+H]⁺). wikipedia.org
The resulting ions are then accelerated into a time-of-flight (TOF) mass analyzer, which separates them based on their mass-to-charge ratio. wikipedia.org Lighter ions travel faster and reach the detector first. MALDI-TOF MS is known for its high sensitivity and tolerance to complex mixtures. Research has demonstrated the successful use of MALDI-TOF MS for the detection of small peptides, with one study specifically identifying Trp-Leu in a peptide mixture, observing it as the [M+H]⁺ ion at m/z 318.
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to confirm the amino acid sequence of a peptide. nih.gov In an MS/MS experiment, the parent ion of interest (e.g., the [M+H]⁺ ion of this compound at m/z 318.18) is selected in the first mass analyzer and then subjected to fragmentation, typically through collision-induced dissociation (CID). researchgate.net This process breaks the peptide bond at specific locations, generating a series of characteristic fragment ions.
The resulting fragment ions are then analyzed in a second mass analyzer, producing a fragmentation spectrum. The masses of these fragment ions can be used to deduce the amino acid sequence. For this compound, the fragmentation would produce specific b- and y-ions. The b-ion series results from fragmentation along the peptide backbone retaining the charge on the N-terminal fragment, while the y-ion series retains the charge on the C-terminal fragment.
The expected major fragment ions for this compound are summarized in the table below. The observation of these specific fragments provides definitive confirmation of the Trp-Leu sequence.
| Parent Ion (m/z) | Fragment Ion Type | Fragment Ion (m/z) | Corresponding Fragment |
| 318.18 | b₁ | 187.09 | Trp |
| 318.18 | y₁ | 132.10 | Leu |
Additionally, fragmentation specific to the tryptophan side chain can also be observed. nih.gov For instance, a characteristic fragment ion with a spiro[cyclopropane-indolium] backbone can be produced from tryptophan-containing molecules during ESI. nih.gov The NIST Mass Spectrometry Data Center provides reference MS/MS spectra for Trp-Leu, showing characteristic peaks that can be used for identification. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise mass determination and elemental composition analysis of this compound. This technique provides the monoisotopic mass with high accuracy, which is essential for confirming the identity of the compound. hmdb.ca The theoretical monoisotopic mass of this compound (C17H23N3O3) is 317.173941617 Da. hmdb.ca
HRMS, often coupled with liquid chromatography (LC-HRMS), is utilized in metabolomics studies to identify and quantify endogenous peptides like this compound in biological samples. researchgate.net In such studies, the high resolution and mass accuracy of the instrument allow for the differentiation of this compound from other molecules with similar nominal masses. mdpi.com Tandem mass spectrometry (MS/MS) experiments on HRMS instruments provide fragmentation data that further confirm the peptide's sequence and structure. nih.govnih.gov For instance, the fragmentation of the protonated molecule [M+H]+ can yield characteristic product ions corresponding to the loss of specific functional groups or cleavage of the peptide bond. nih.gov
Table 1: HRMS Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C17H23N3O3 |
| Average Molecular Weight | 317.3828 g/mol |
| Monoisotopic Molecular Weight | 317.173941617 Da hmdb.ca |
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for a detailed investigation of the three-dimensional structure and electronic properties of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the detailed chemical structure of this compound in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the chemical shifts of the individual protons (¹H) and carbons (¹³C) in the molecule. kpwulab.comspectralservice.de
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their local electronic environments. The chemical shifts of the aromatic protons of the tryptophan indole (B1671886) ring, the alpha-protons of both amino acid residues, and the protons of the leucine side chain can be identified. chemicalbook.comnih.gov
¹³C NMR: The carbon NMR spectrum reveals the chemical shifts of the carbon atoms, including the carbonyl carbons of the peptide bond and the carboxylic acid, as well as the aromatic and aliphatic carbons. ucl.ac.ukresearchgate.net
2D NMR: Techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity between protons and carbons, which is crucial for unambiguous assignment of all NMR signals and confirming the sequence of the amino acids. uzh.chbmrb.io
Predicted NMR data is often used as a reference for experimental results. hmdb.ca
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Trp-αCH | ~4.0 - 4.5 | ~55 |
| Trp-βCH₂ | ~3.0 - 3.5 | ~28 |
| Trp-indole | ~7.0 - 7.8 | ~110 - 136 |
| Leu-αCH | ~4.0 - 4.5 | ~53 |
| Leu-βCH₂ | ~1.5 - 1.8 | ~41 |
| Leu-γCH | ~1.5 - 1.8 | ~25 |
| Leu-δCH₃ | ~0.9 | ~22, 23 |
Note: The values in this table are approximate and can vary based on the solvent and other experimental conditions.
UV-Vis spectroscopy is used to detect the presence of the aromatic tryptophan residue in this compound. Proteins and peptides containing aromatic amino acids like tryptophan, tyrosine, and phenylalanine absorb light in the near-UV region. lcms.cznih.gov The indole ring of the tryptophan residue in this compound exhibits a characteristic absorbance maximum at approximately 280 nm. lcms.cz The leucine residue does not absorb in this region. sielc.com The intensity of this absorption is proportional to the concentration of the peptide in solution, a principle often used for quantification.
Electronic Circular Dichroism (ECD) is a form of UV-Vis spectroscopy that uses circularly polarized light to investigate the chiral properties of molecules. faccts.de As this compound is composed of chiral L-amino acids, it is optically active and will produce a characteristic ECD spectrum. The spectrum provides information about the conformation of the peptide backbone and the environment of the aromatic chromophore. researchgate.netresearchgate.net The near-UV ECD spectrum is particularly sensitive to the local environment and orientation of the tryptophan indole ring, which can be influenced by the peptide's conformation in solution. acs.orgacs.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Aromatic Residue Detection
Biophysical Methods for Interaction Studies (e.g., Surface Plasmon Resonance)
Surface Plasmon Resonance (SPR) is a powerful biophysical technique for studying the real-time interactions between molecules without the need for labeling. researchgate.netbiodyn.ro In the context of this compound, SPR could be employed to investigate its binding to other molecules, such as proteins or receptors. nih.gov In a typical SPR experiment, one molecule (the ligand) is immobilized on a sensor surface, and the other molecule (the analyte, in this case, this compound) is flowed over the surface. The binding interaction is detected as a change in the refractive index at the sensor surface, providing kinetic data on the association and dissociation rates of the complex. nih.govfrontiersin.org This information is valuable for understanding the biological function and mechanism of action of the dipeptide.
Peptidomimetic Design Principles Incorporating Trp Leu Motifs
Rational Design Strategies for H-Trp-Leu-OH Analogs
Rational design focuses on creating analogs of this compound by systematically modifying its structure to improve its function as a peptidomimetic. These strategies aim to lock the molecule into its biologically active conformation, enhance its resistance to enzymatic degradation, and refine its binding affinity and selectivity for a specific target.
Native peptides are often highly flexible, which can be entropically unfavorable for receptor binding. researchgate.net Conformational restriction aims to reduce this flexibility, pre-organizing the analog into a shape that is complementary to its biological target. diva-portal.org This can lead to a significant increase in binding affinity. diva-portal.org
Key approaches include:
Cyclization: Linking the N- and C-termini or connecting the side chains can create a rigid cyclic structure. This strategy is widely used to introduce global constraints into a peptide sequence. diva-portal.org
N-methylation: Introducing a methyl group to the amide nitrogen of the peptide backbone can restrict rotation around the bond and protect against enzymatic cleavage. diva-portal.orgnih.gov
Incorporation of Constrained Amino Acids: Using non-natural amino acids, such as α,α-dialkyl glycines or β-substituted amino acids, can introduce local steric hindrance that limits conformational freedom. nih.gov For instance, replacing a standard amino acid with dehydrophenylalanine (ΔPhe) introduces a double bond that constrains both the backbone and side chain. researchgate.net
These methods can be applied to Trp-Leu containing sequences to stabilize a desired turn or helical structure, thereby enhancing its mimetic properties.
Isosteric replacement involves substituting one chemical group with another that has similar physical or electronic properties. In peptidomimetic design, this is often applied to the amide bonds of the peptide backbone, which are susceptible to enzymatic hydrolysis. diva-portal.orgupc.edu Replacing a peptide bond with a non-hydrolyzable surrogate, such as a reduced amide or a triazole ring, can significantly improve the metabolic stability of the resulting molecule while aiming to preserve the crucial side-chain orientations of tryptophan and leucine (B10760876). diva-portal.org
Scaffold design moves a step further by replacing the entire peptide backbone with a rigid, non-peptidic molecular framework. diva-portal.org This scaffold is designed to project the essential side chains—in this case, the indole (B1671886) of tryptophan and the isobutyl group of leucine—in the precise three-dimensional arrangement required for biological activity. This approach creates first-generation peptidomimetics that combine peptide fragments with small-molecule characteristics, paving the way for the development of entirely non-peptidic, small-molecule drugs. upc.edu
Table 1: Examples of Isosteric Replacements for Peptide Bonds
| Original Group | Isosteric Replacement | Key Feature |
|---|---|---|
| Amide Bond (-CO-NH-) | Reduced Amide (-CH₂-NH-) | Increased flexibility and stability upc.edu |
| Amide Bond (-CO-NH-) | Triazole Ring | Rigid, stable, and maintains geometry |
Many protein-protein interactions are mediated by secondary structures like α-helices and β-turns. nih.gov The Trp-Leu motif is frequently found within these critical interaction domains. A prominent example is the interaction between the p53 tumor suppressor protein and its negative regulator, MDM2, where a triad (B1167595) of residues including Phenylalanine, Tryptophan, and Leucine on an α-helical segment of p53 binds to a hydrophobic pocket on MDM2. plos.orgpwr.edu.pl
Peptidomimetic strategies aim to create scaffolds that mimic these secondary structures:
α-Helix Mimetics: Rigid scaffolds, such as those based on terphenyls or other oligoamides, can be synthesized to project side chains in a spatial arrangement that mimics the i, i+4, and i+7 positions of an α-helix. nih.gov This allows for the presentation of Trp and Leu side chains in a helical context to effectively block protein-protein interactions.
β-Turn Mimetics: β-turns are crucial for reversing the direction of a polypeptide chain. Analogs can be designed using bicyclic lactams or other constrained systems to mimic the specific dihedral angles of a β-turn, positioning the Trp and Leu side chains appropriately to replicate the turn's role in molecular recognition. researchgate.net
Isosteric Substitutions and Scaffold Design
Computational Approaches in Peptidomimetic Design
Computational chemistry plays a vital role in modern drug design, allowing for the rapid evaluation and refinement of potential peptidomimetic candidates before undertaking complex and costly synthesis.
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. academie-sciences.fr For this compound analogs, docking studies can elucidate how the molecule fits into a receptor's binding pocket and identify key intermolecular interactions. nih.gov
These interactions may include:
Hydrogen Bonds: Formed between the amide backbone or polar side chains and residues in the binding site.
Hydrophobic Interactions: Involving the leucine side chain.
π-π Stacking or π-Alkyl Interactions: Involving the aromatic indole ring of tryptophan and aromatic or alkyl residues on the target protein. nih.gov
By analyzing the docked poses and calculated binding energies, researchers can understand the structure-activity relationship (SAR) and rationally design modifications to the Trp-Leu analog to improve its binding affinity and selectivity. mdpi.com For example, docking was used to design dipeptide ligands for the translocator protein (TSPO) by mimicking the structure of the non-peptide ligand alpidem (B1665719) with Phe-Trp-Leu sequences. mdpi.com
De novo design involves the creation of entirely new peptide sequences or peptidomimetics based on fundamental principles of molecular recognition, rather than by modifying an existing lead compound. asm.org This approach often aims to generate peptides with specific structural properties, such as an amphipathic α-helix, which is common in antimicrobial peptides. researchgate.net
In this context, tryptophan and leucine are highly valuable residues:
Tryptophan is often incorporated for its unique ability to anchor peptides to cell membranes by interacting with the lipid-water interface. frontiersin.org
Leucine is a strong helix-former and contributes to the hydrophobic face of an amphipathic helix, which is critical for disrupting microbial membranes.
De novo design strategies use computational tools and helical wheel projections to arrange residues like Trp and Leu to form idealized structures with high potency and selectivity for their intended function. researchgate.netfrontiersin.org Studies have shown that systematic substitution with tryptophan in designed peptides can significantly enhance antimicrobial potency. asm.org
Table 2: Chemical Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 136239 |
| Tryptophan | 6305 nih.gov |
Molecular Docking for Ligand-Target Interactions
Structure-Activity Relationship (SAR) in Peptidomimetic Libraries
The structure-activity relationship (SAR) of peptidomimetics derived from the this compound motif is a critical area of research for enhancing the therapeutic potential of these compounds. By systematically modifying the tryptophan and leucine residues, as well as the peptide backbone, researchers can elucidate the key structural features required for biological activity and optimize properties such as potency, selectivity, and stability. These studies are often conducted by creating and screening peptidomimetic libraries, where specific components of the parent molecule are altered.
Research Findings from Peptidomimetic Libraries
Investigations into peptidomimetic libraries incorporating the Trp-Leu motif have yielded significant insights, particularly in the development of inhibitors for protein-protein interactions (PPIs) and ligands for various receptors.
One prominent area of investigation is the development of antagonists for the p53-MDM2 interaction, a key target in cancer therapy. The p53 peptide relies on three crucial residues—Phe19, Trp23, and Leu26—to bind to a hydrophobic cleft on the MDM2 protein. frontiersin.org Peptidomimetics designed to mimic this α-helical motif have demonstrated that the tryptophan and leucine residues are pivotal for inhibitory activity. In a library of α-helix mimetics, compounds featuring a central tryptophan subunit were found to be the most effective inhibitors of the MDM2/p53 interaction. nih.gov Further analysis of this library revealed a preference for leucine at the C-terminus, with other aliphatic residues like aminobutyric acid (Abu) and valine also showing significant activity. nih.gov
The importance of the spatial arrangement and chemical nature of the Trp and Leu side chains is further highlighted in studies of oxopiperazine-derived helix mimetics. acs.org These studies confirmed that maintaining the hydrophobic character of the residues at the positions corresponding to Phe19, Trp23, and Leu26 of the original p53 peptide is crucial for binding to MDM2. acs.org Substitution of these key residues with alanine (B10760859) or lysine (B10760008) resulted in a significant loss of binding affinity. acs.org
In a different therapeutic area, SAR studies on dipeptide ligands for the 18-kDa translocator protein (TSPO), a target for anxiolytic drugs, have also underscored the importance of the Trp-Leu sequence. For the dipeptide TSPO ligand N-phenylpropionyl-L-tryptophanyl-L-leucine amide (GD-102), the natural L-configuration of both amino acid residues was found to be critical for its anxiolytic effect. mdpi.com Replacing L-leucine with D-leucine led to a complete loss of activity, while replacing L-tryptophan with its D-isomer significantly decreased potency. mdpi.com Furthermore, modifications to the C-terminus, such as replacing the amide with a methyl ester or a free carboxyl group, also abolished the anxiolytic activity, indicating a strict structural requirement for this part of the molecule. mdpi.comresearchgate.net Interestingly, reversing the sequence to Leu-Trp resulted in a loss of activity, emphasizing the specific sequence dependence for TSPO binding. researchgate.net
The table below summarizes findings from various peptidomimetic libraries that incorporate the Trp-Leu motif, illustrating the effects of specific structural modifications on biological activity.
| Compound/Modification | Target/Assay | Key Finding | Reference |
| H₂N-Phe-[Trp]-Leu-OH | MDM2/p53 Inhibition | Identified as a lead inhibitor from an α-helix mimetic library. mdpi.com | mdpi.com |
| Central [Trp] subunit mixture with varying C-terminus | MDM2/p53 Inhibition | Leucine is the preferred C-terminal residue for inhibitory activity. nih.gov | nih.gov |
| N-phenylpropionyl-L-Trp-L-Leu-NH₂ (GD-102) | TSPO Binding (Anxiolytic Activity) | L,L-diastereomer is highly active; replacement of L-Leu with D-Leu abolishes activity. mdpi.com | mdpi.com |
| GD-102 C-terminus modifications (methyl ester, free carboxyl) | TSPO Binding (Anxiolytic Activity) | Replacement of the C-terminal amide group leads to a loss of anxiolytic activity. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| N-phenylpropionyl-L-Leu-L-Trp amides | TSPO Binding (Anxiolytic Activity) | The reverse sequence (Leu-Trp) is inactive, indicating sequence specificity. researchgate.net | researchgate.net |
| Boc-Trp-Leu-β-homo-Asp-Phe-NH₂ | Gastrin Receptor Binding (Acid Secretion) | Introduction of a β-homo-Asp residue converts the gastrin agonist into a potent antagonist. nih.gov | nih.gov |
| Oxopiperazine-derived helix mimetics (e.g., FWFL) | MDM2 Binding | Hydrophobic residues at positions mimicking Phe19, Trp23, and Leu26 are essential for high-affinity binding. acs.org | acs.org |
These examples from diverse research areas collectively demonstrate the power of SAR studies in peptidomimetic libraries built around the this compound core. The findings consistently point to the critical role of the specific stereochemistry, side-chain characteristics of both tryptophan and leucine, and the nature of the C-terminal modification in determining the biological activity of these peptidomimetics.
Enzymatic Stability and Degradation Pathways of H Trp Leu Oh
Mechanisms of Peptide Bond Hydrolysis by Proteases
Proteases, also known as peptidases, are enzymes that catalyze the cleavage of peptide bonds through hydrolysis, a reaction where a water molecule is used to break the bond. wikipedia.org This process, which would otherwise take hundreds of years, is efficiently accelerated by proteases. wikipedia.org There are several major classes of proteases, each employing a distinct catalytic mechanism to achieve peptide bond hydrolysis. wikipedia.org
Serine Proteases: These enzymes, which include digestive enzymes like trypsin and chymotrypsin, utilize a catalytic triad (B1167595) composed of serine, histidine, and aspartate residues in their active site. thebiomics.compearson.com The serine residue, activated by the histidine and aspartate, acts as a nucleophile, attacking the carbonyl carbon of the peptide bond. plos.orgnih.gov This leads to the formation of a covalent acyl-enzyme intermediate, releasing the C-terminal portion of the peptide. plos.org Subsequently, a water molecule hydrolyzes this intermediate, releasing the N-terminal portion of the peptide and regenerating the active enzyme. plos.org
Cysteine Proteases: Also known as thiol proteases, these enzymes feature a catalytic triad or dyad that includes a cysteine residue. thebiomics.commdpi.comportlandpress.com The thiol group of the cysteine is deprotonated by an adjacent histidine, creating a potent nucleophile. mdpi.comnih.gov This nucleophilic sulfur attacks the carbonyl carbon of the peptide bond, forming a thioester intermediate and releasing the C-terminal fragment. mdpi.comportlandpress.com Hydrolysis of the thioester by water then releases the N-terminal fragment and restores the enzyme. mdpi.comportlandpress.com
Aspartic Proteases: This class of proteases, which includes pepsin and HIV-1 protease, utilizes two aspartic acid residues in the active site. researchgate.netasm.orgnih.gov One aspartate residue activates a water molecule by deprotonating it, while the other protonates the carbonyl oxygen of the peptide bond. researchgate.netnih.gov The activated water molecule then attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which subsequently collapses, cleaving the peptide bond without forming a covalent enzyme intermediate. researchgate.netnih.gov
Metalloproteases: These enzymes require a metal ion, most commonly zinc, at their active site for catalytic activity. nih.govresearchgate.net The metal ion, coordinated by amino acid residues like histidine and glutamate, activates a water molecule. nih.govhilarispublisher.compnas.org This activated water then acts as a nucleophile, attacking the carbonyl carbon of the peptide bond in a manner similar to that of aspartic proteases, leading to hydrolysis. researchgate.nethilarispublisher.compnas.org
Identification of Specific Amino- and Carboxypeptidases Acting on H-Trp-Leu-OH
The this compound dipeptide is susceptible to degradation by exopeptidases, which cleave peptide bonds from the ends of a peptide chain. wikipedia.org These are broadly classified as aminopeptidases, which act on the N-terminus, and carboxypeptidases, which act on the C-terminus. wikipedia.org
Aminopeptidases: These enzymes are known to hydrolyze dipeptides, and their specificity is influenced by the N-terminal amino acid.
Leucine (B10760876) Aminopeptidases (LAPs): As their name suggests, these enzymes show a preference for cleaving N-terminal leucine residues. mdpi.com However, their substrate specificity can be broad, and they have been shown to hydrolyze dipeptides with other N-terminal residues, including the bulky hydrophobic and aromatic amino acids like tryptophan. plos.orgportlandpress.comnih.gov Studies on LAPs from various sources, including tomato, Plasmodium falciparum, and Bacillus cereus, have demonstrated their ability to hydrolyze peptides with N-terminal tryptophan and leucine. plos.orgmdpi.comnih.gov
Aminopeptidase (B13392206) N and Aminopeptidase W: Tryptophan-containing peptides are particularly susceptible to hydrolysis by aminopeptidase N and aminopeptidase W. acs.org The degradation of the dipeptide Trp-Leu has been observed in human plasma, indicating the presence of peptidases capable of its hydrolysis. acs.org
Carboxypeptidases: These enzymes cleave the C-terminal amino acid, and their specificity is determined by the nature of this residue.
Carboxypeptidase A (CPA): This digestive enzyme, present in pancreatic juice, specifically cleaves C-terminal amino acids that have aromatic or bulky aliphatic side chains. wikipedia.org This makes the leucine residue at the C-terminus of this compound a prime target for CPA. wikipedia.orgnih.gov Human CPA4, for instance, shows a preference for cleaving peptides with C-terminal leucine. nih.gov
The following table summarizes the substrate specificities of proteases relevant to the degradation of this compound.
| Enzyme Class | Specific Enzyme Example(s) | Preferred Substrate Characteristics | Relevance to this compound |
| Aminopeptidases | Leucine Aminopeptidases (LAPs) | N-terminal hydrophobic residues (Leucine, Tryptophan) plos.orgportlandpress.comnih.gov | Likely to cleave the peptide bond by removing the N-terminal Tryptophan. |
| Aminopeptidase N, Aminopeptidase W | Tryptophan-containing peptides acs.org | Likely to hydrolyze the dipeptide. | |
| Carboxypeptidases | Carboxypeptidase A (CPA) | C-terminal bulky hydrophobic residues (Leucine) wikipedia.orgnih.gov | Likely to cleave the peptide bond by removing the C-terminal Leucine. |
Factors Influencing Enzymatic Resistance
Several strategies can be employed to enhance the stability of peptides like this compound against enzymatic degradation. These modifications aim to alter the peptide's structure in a way that prevents recognition and cleavage by proteases.
D-amino acids: Proteases are highly stereospecific and primarily recognize peptides composed of L-amino acids. nih.gov Replacing one or both of the L-amino acids in this compound with their D-enantiomers can significantly increase resistance to proteolysis. nih.govasm.org The incorporation of even a single D-amino acid can reduce proteolytic hydrolysis. asm.org
N-methylation: The methylation of the amide nitrogen in the peptide backbone is an effective strategy to confer protease resistance. This modification eliminates the hydrogen bond donor capability of the amide nitrogen, which can be crucial for enzyme-substrate interactions, and can also induce conformational changes that hinder protease binding. N-methylation has been shown to enhance the enzymatic stability of various peptides.
Cyclization: Converting a linear peptide into a cyclic structure significantly enhances its stability against enzymatic degradation. acs.org Cyclization restricts the conformational flexibility of the peptide, making it a poorer substrate for proteases which often require a certain degree of flexibility to bind and cleave the peptide chain. The constrained structure of cyclic peptides also prevents them from easily fitting into the active sites of proteases.
The table below outlines the impact of these modifications on peptide stability.
| Modification Strategy | Mechanism of Increased Resistance | General Outcome |
| D-amino acid substitution | Steric hindrance and loss of recognition by stereospecific proteases. nih.govasm.org | Significantly enhanced stability against enzymatic degradation. asm.org |
| N-methylation | Disruption of hydrogen bonding required for enzyme binding and induced conformational changes. | Increased resistance to proteolysis and potentially improved bioavailability. |
| Cyclization | Reduced conformational flexibility and steric hindrance preventing access to the protease active site. | Greatly improved stability in biological fluids like human serum. acs.org |
In Vitro Stability Assays and Proteolytic Profiling
To evaluate the enzymatic stability of this compound and the effectiveness of stabilizing modifications, various in vitro assays are employed. These assays help in determining the rate of degradation and identifying the cleavage sites.
In Vitro Stability Assays: These assays typically involve incubating the peptide with a source of proteases and monitoring its disappearance over time. Common biological matrices used include:
Human Plasma or Serum: These provide a complex mixture of proteases found in the bloodstream and are used to assess the peptide's stability in circulation. acs.org
Liver Microsomes or Hepatocytes: These are used to evaluate the peptide's susceptibility to metabolic enzymes in the liver, a major site of drug metabolism.
Specific Proteases: Incubation with individual purified proteases (e.g., chymotrypsin, trypsin, aminopeptidases) can help to identify the specific enzymes responsible for degradation. The concentration of the remaining peptide at different time points is typically quantified using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Proteolytic Profiling: This involves identifying the exact sites of cleavage within a peptide. Mass spectrometry-based techniques are instrumental for this purpose.
Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS): This method uses a library of diverse synthetic peptides that are incubated with a protease-containing sample. The resulting cleavage products are then identified by LC-MS/MS, providing a comprehensive profile of the protease's specificity.
Proteomic Identification of Cleavage Sites (PICS): This approach uses proteome-derived peptide libraries. After incubation with the test protease, the newly formed N-termini are labeled, enriched, and identified by tandem mass spectrometry, allowing for the direct determination of cleavage sites.
The following table provides an overview of different in vitro stability and profiling methods.
| Assay Type | Purpose | Methodology | Detection Method |
| Plasma/Serum Stability Assay | To assess stability in blood. | Incubation of the peptide in plasma or serum at 37°C. | HPLC or LC-MS to quantify the remaining peptide over time. |
| Liver Microsome/Hepatocyte Assay | To evaluate hepatic metabolism. | Incubation with liver fractions. | LC-MS to measure the rate of peptide disappearance. |
| Proteolytic Profiling (e.g., MSP-MS, PICS) | To identify specific cleavage sites and protease specificity. | Incubation with peptide libraries followed by enrichment of cleavage products. | Tandem Mass Spectrometry (LC-MS/MS) to sequence the cleaved fragments. |
Research Perspectives and Future Directions
Integration of Multi-Omics Data in Peptide Research
The study of H-Trp-Leu-OH is significantly enhanced by the integration of multi-omics data, which combines genomics, proteomics, and metabolomics to provide a holistic view of the dipeptide's role in biological systems.
Metabolomics, in particular, has been instrumental in identifying and quantifying this compound in various biological contexts. For instance, metabolomic profiling has detected altered levels of Tryptophyl-Leucine in several conditions. One study identified increased levels of Tryptophyl-Leucine in patients with secondary hyperparathyroidism associated with chronic kidney disease. nih.gov In a different context, lower levels of tryptophyl-leucine were found in the cord blood of infants who later developed obesity, although this finding required further statistical validation. sochob.cl
These findings underscore the importance of this compound as a potential biomarker. As an incomplete breakdown product of protein metabolism, its presence and concentration can signal physiological or pathological states. The Human Metabolome Database lists Tryptophyl-Leucine as an "expected" metabolite, highlighting the need for further research to confirm its presence in human tissues and biofluids.
Future research will likely focus on integrating metabolomic data with genomic and proteomic information to build comprehensive models of the metabolic pathways involving this compound. This multi-omics approach will be crucial for elucidating the dipeptide's function and its interactions with other molecules.
Advanced Computational Modeling for Predictive Design
Computational modeling is a powerful tool for predicting the behavior and properties of peptides, offering insights that can guide experimental research. For this compound, molecular dynamics (MD) simulations and other computational techniques are being used to explore its structural dynamics and interaction with other molecules. fu-berlin.denih.govnih.govacs.org
These simulations can predict how the dipeptide will bind to proteins and other targets, which is essential for designing new therapeutic agents. nih.govacs.orgresearchgate.net For example, computational models can help in understanding the binding modes of peptides to enzyme active sites, providing a basis for designing more potent inhibitors. nih.govresearchgate.net
Advanced computational approaches also aid in the predictive design of novel peptides with specific functions. By modeling the effects of amino acid substitutions, researchers can design peptides with enhanced stability, bioavailability, or target affinity. nih.govelifesciences.orgbiorxiv.org This is particularly relevant for developing new drugs and biotechnological tools. chemimpex.comnih.gov
The future of computational modeling in peptide research lies in the development of more accurate and efficient algorithms, as well as the integration of experimental data to refine the models. acs.org This will enable the design of peptides with precisely tailored properties, accelerating the discovery of new therapeutic leads.
Development of Novel In Vitro Assay Systems
The development of innovative in vitro assays is crucial for screening and characterizing the biological activities of peptides like this compound. High-throughput screening (HTS) methods, in particular, have revolutionized the process of discovering new bioactive peptides. nih.govresearchgate.netrsc.org
HTS allows for the rapid testing of large libraries of peptides, identifying those with desired activities. nih.govresearchgate.net For example, HTS can be used to screen for peptides that inhibit specific enzymes or modulate cellular pathways. asm.orgnih.gov This is a key step in the early stages of drug discovery. asm.org
Novel assay systems are also being developed to study peptide transport and metabolism. For instance, researchers have used HTS to investigate the utilization of dipeptides by bacteria, providing insights into the substrate specificity of peptide transporters. nih.govresearchgate.netplos.org Such studies are important for understanding how peptides are absorbed and distributed in biological systems.
Future developments in this area will likely focus on creating more physiologically relevant in vitro models. This includes the use of 3D cell cultures and organ-on-a-chip technologies to better mimic the in vivo environment. These advanced assay systems will provide more accurate predictions of a peptide's efficacy and safety. nih.govhaematologica.org
Applications in Academic Drug Discovery Lead Identification (Pre-clinical, In Vitro)
This compound and related peptides are valuable tools in academic drug discovery, serving as starting points for the identification of new therapeutic leads. chemimpex.comresearchgate.net In vitro studies are essential for this process, providing the initial evidence of a peptide's potential as a drug candidate. researchgate.nettandfonline.com
The dipeptide itself can be used as a building block in the synthesis of more complex peptides with improved pharmacological properties. chemimpex.com Researchers can modify its structure to enhance its activity, stability, or other characteristics. This process of lead optimization is a critical part of drug development.
Pre-clinical in vitro studies have explored the potential of peptides in various therapeutic areas. For example, peptides are being investigated as inhibitors of enzymes involved in cardiovascular diseases and as modulators of the immune system. bas.bgbiosynth.comaacrjournals.org The discovery of peptides with potent and specific activities can pave the way for the development of new treatments for a wide range of conditions. nih.govresearchgate.net
The future of academic drug discovery in this area will depend on the continued collaboration between chemists, biologists, and pharmacologists. By combining their expertise, researchers can design, synthesize, and test new peptide-based drug candidates, ultimately translating basic research findings into clinical applications.
Green and Sustainable Methodologies in Peptide Science
The synthesis of peptides, including this compound, has traditionally relied on methods that generate significant chemical waste. oxfordglobal.comrsc.org However, there is a growing movement towards the adoption of green and sustainable practices in peptide science. oxfordglobal.comrsc.orgpolypeptide.com
Green chemistry principles are being applied to all stages of peptide synthesis, from the choice of solvents to the purification methods. acs.orgnih.gov Researchers are exploring the use of environmentally friendly solvents, such as 2-methyltetrahydrofuran (B130290) and triethyl phosphate, to replace hazardous ones like dimethylformamide. tandfonline.comacs.org
Enzymatic synthesis is another promising green approach. researchgate.netgoogle.comd-nb.info Enzymes can catalyze the formation of peptide bonds with high specificity and efficiency, often under mild conditions. This reduces the need for protecting groups and harsh reagents, making the process more sustainable.
The development of new resins and solid supports for solid-phase peptide synthesis (SPPS) is also contributing to greener methodologies. rsc.orgub.edu These new materials can improve the efficiency of the synthesis and allow for easier recycling of reagents. acs.org
The future of peptide science will undoubtedly be shaped by the continued development and adoption of these green and sustainable technologies. oxfordglobal.comrsc.org This will not only reduce the environmental impact of peptide research and production but also make the process more cost-effective and efficient. oxfordglobal.com
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing H-Trp-Leu-OH with high purity, and how can researchers optimize reaction conditions?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is commonly employed. Key parameters include coupling efficiency (monitored via Kaiser test), deprotection time, and resin selection (e.g., Wang resin). Post-synthesis, reverse-phase HPLC with a C18 column and UV detection (220 nm) is used for purity validation (>95%) . Optimization involves adjusting solvent systems (e.g., DMF/DCM mixtures) and activating agents (e.g., HBTU/DIPEA).
Q. How can researchers verify the structural integrity of this compound after synthesis?
- Methodological Answer : Use tandem mass spectrometry (LC-MS/MS) for molecular weight confirmation (expected m/z: ~317.4 g/mol for [M+H]⁺). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming stereochemistry and backbone connectivity. For example, the indole proton in tryptophan (δ ~10.8 ppm) and leucine methyl groups (δ ~0.9 ppm) should be distinct in ¹H NMR .
Q. What solvent systems are suitable for dissolving this compound, and how does solubility impact experimental design?
- Methodological Answer : this compound is typically soluble in dimethyl sulfoxide (DMSO) or aqueous buffers (pH 6–8). Solubility testing via serial dilution is recommended to avoid aggregation in biological assays. For cell-based studies, ensure DMSO concentration ≤0.1% to prevent cytotoxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation time). Conduct a meta-analysis of published data to identify confounding variables. Reproduce experiments under standardized protocols (e.g., ISO 10993 for cytotoxicity) and validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular uptake assays) .
Q. What strategies are effective for studying this compound’s stability under physiological conditions, and how does degradation affect pharmacokinetic modeling?
- Methodological Answer : Use simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) to assess stability. Monitor degradation via HPLC-MS over 24 hours. For pharmacokinetics, apply compartmental modeling (e.g., NONMEM) to account for hydrolysis rates and metabolite formation .
Q. How can researchers design experiments to investigate this compound’s interaction with membrane receptors, considering its amphipathic properties?
- Methodological Answer : Employ surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding kinetics. Use molecular dynamics (MD) simulations to predict docking conformations. Control for nonspecific interactions by including scrambled peptide controls and lipid bilayer models (e.g., POPC vesicles) .
Data Analysis & Interpretation
Q. What statistical approaches are appropriate for analyzing dose-response data in this compound bioactivity studies?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. For small sample sizes, apply Bayesian hierarchical models to account for variability. Report confidence intervals and effect sizes (e.g., Cohen’s d) to enhance reproducibility .
Q. How should researchers address batch-to-batch variability in this compound synthesis during large-scale studies?
- Methodological Answer : Implement quality control (QC) protocols:
- Purity : Batch-specific HPLC chromatograms (retention time ±0.1 min).
- Identity : FT-IR fingerprint matching (e.g., amide I/II bands).
- Potency : Standardized bioassay (e.g., antimicrobial zone of inhibition).
Use ANOVA to statistically compare batches and exclude outliers .
Ethical & Compliance Considerations
Q. What regulatory guidelines apply to using this compound in preclinical studies involving animal models?
- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for experimental design and reporting. For toxicity studies, follow OECD Test No. 423 (acute oral toxicity). Institutional Animal Care and Use Committee (IACUC) approval is mandatory, with protocols addressing humane endpoints and sample size justification .
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